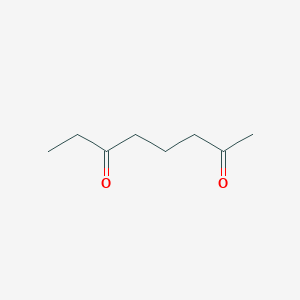

2,6-Octanedione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(10)6-4-5-7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHOQLFLPSMAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376768 | |

| Record name | 2,6-octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-04-6 | |

| Record name | 2,6-octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 2,6-Octanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-octanedione, a diketone of interest in various chemical and pharmaceutical research domains. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. It is important to note that while experimental spectra are available in databases such as PubChem and SpectraBase, direct access to the numerical data is often restricted.[1] The data presented here is a combination of predicted values and characteristic ranges for similar functional groups.

Table 1: 13C NMR Spectroscopic Data (Predicted)

| Carbon Atom | Chemical Shift (δ) ppm |

| C1 (CH3) | ~29.8 |

| C2 (C=O) | ~209.7 |

| C3 (CH2) | ~37.9 |

| C4 (CH2) | ~23.5 |

| C5 (CH2) | ~42.9 |

| C6 (C=O) | ~207.8 |

| C7 (CH2) | ~35.8 |

| C8 (CH3) | ~7.9 |

Note: Predicted values are based on computational models and may vary from experimental results.

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Wavenumber (cm-1) | Intensity |

| C-H Stretch (sp3) | 2960-2850 | Strong |

| C=O Stretch (Ketone) | ~1715 | Strong |

| CH2 Bend | ~1465 | Medium |

| CH3 Bend | ~1375 | Medium |

Note: The strong absorption band around 1715 cm-1 is highly characteristic of a saturated aliphatic ketone.[2][3]

Table 3: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment |

| 142 | [M]+ (Molecular Ion) |

| 113 | [M - C2H5]+ |

| 99 | [M - C3H7]+ |

| 85 | [M - C4H9O]+ |

| 71 | [C4H7O]+ |

| 57 | [C3H5O]+ |

| 43 | [CH3CO]+ (Base Peak) |

Note: Fragmentation patterns are predicted based on the structure of this compound and common fragmentation pathways for ketones, such as alpha-cleavage and McLafferty rearrangement.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound. These protocols are based on standard procedures for the analysis of ketones and related organic molecules.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6). The choice of solvent should be based on the solubility of the compound and its non-interference with the spectral region of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, particularly for the less abundant quaternary carbonyl carbons.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Attenuated Total Reflectance (ATR): Directly apply a small amount of the liquid sample onto the ATR crystal. This is often the simplest and quickest method.[4]

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Collection:

-

Background Scan: Collect a background spectrum of the empty sample holder (KBr plates or clean ATR crystal).

-

Sample Scan: Collect the spectrum of the prepared sample.

-

Spectral Range: Typically scan from 4000 to 400 cm-1.

-

Resolution: A resolution of 4 cm-1 is generally sufficient.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[5]

-

Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

Gas Chromatography (GC) Conditions:

-

Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[6]

-

Mass Range: Scan a mass-to-charge (m/z) range of approximately 35-300 amu.

-

Ion Source Temperature: Typically set around 230 °C.

-

Transfer Line Temperature: Set to a temperature that prevents condensation of the analyte (e.g., 280 °C).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | C8H14O2 | CID 2763153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. uoguelph.ca [uoguelph.ca]

- 6. benchchem.com [benchchem.com]

Physical properties of 2,6-Octanedione (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 2,6-Octanedione

This technical guide provides a detailed overview of the core physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound. This document outlines the empirical values for these properties and describes the standard experimental protocols for their determination.

Physical Properties of this compound

This compound is a dicarbonyl compound with the molecular formula C₈H₁₄O₂. Its physical characteristics are crucial for its application in organic synthesis and material science. The key physical properties are summarized below.

Data Presentation

The following table provides the boiling point and density of this compound.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 231.2 | °C | at 760 mmHg[1][2] |

| Density | 0.918 | g/cm³ | Standard Conditions |

Experimental Protocols

Accurate determination of physical properties is fundamental to verifying the identity and purity of a chemical substance. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid ketone like this compound.

Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[3] It relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4]

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

-

This compound sample (~0.5 mL)

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.[3]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid sample.[3]

-

Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.[3]

-

Heating: The entire assembly is placed into a Thiele tube containing mineral oil, ensuring the side arm is properly heated to facilitate convection. The apparatus is heated gently.

-

Observation: As the temperature rises, air trapped in the capillary tube will escape, seen as a slow stream of bubbles. Upon further heating, the liquid begins to vaporize, and a rapid, continuous stream of bubbles will emerge from the capillary tube.

-

Boiling Point Reading: The heat source is removed once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3] This moment signifies that the vapor pressure of the sample is equal to the external pressure.

-

Verification: The process can be repeated by gently reheating to confirm the temperature. The barometric pressure should be recorded as the boiling point is pressure-dependent.

Density Determination

Density is an intrinsic property defined as the mass of a substance per unit volume.[5] It is typically determined by measuring the mass of a precisely known volume of the liquid.

Apparatus and Materials:

-

Analytical balance (accurate to ±0.001 g)

-

Volumetric flask or graduated cylinder (e.g., 10 mL)

-

Pipette for accurate volume transfer

-

This compound sample

-

Thermometer

Procedure:

-

Mass of Empty Container: A clean, dry 10 mL graduated cylinder or volumetric flask is weighed on an analytical balance, and its mass is recorded.[5]

-

Volume Measurement: Exactly 10.0 mL of this compound is carefully transferred into the pre-weighed graduated cylinder.[5] The temperature of the liquid should be recorded, as density is temperature-dependent.

-

Mass of Filled Container: The graduated cylinder containing the sample is reweighed, and the new mass is recorded.[5]

-

Calculation:

-

The mass of the this compound sample is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

The density is then calculated using the formula: Density = Mass / Volume [5]

-

-

Replication: The measurement should be repeated at least twice to ensure accuracy and precision, and the average value is reported as the final density.

Logical Workflow

The following diagram illustrates the logical workflow for the characterization of an unknown ketone sample based on its physical properties. This process is fundamental in quality control and compound identification in a research setting.

Caption: Workflow for physical property determination and identification of a ketone.

References

An In-depth Technical Guide to 2,6-Octanedione for Researchers and Drug Development Professionals

Introduction: 2,6-Octanedione, with the IUPAC name octane-2,6-dione and CAS number 38275-04-6 , is a dicarbonyl compound that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring two ketone functional groups at positions 2 and 6 of an eight-carbon chain, allows for a range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and carbocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions, with a focus on its utility for researchers in the field of chemistry and drug discovery.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in various experimental setups.

| Property | Value |

| IUPAC Name | octane-2,6-dione |

| CAS Number | 38275-04-6 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Boiling Point | 231.2 °C at 760 mmHg |

| Density | 0.918 g/cm³ |

| Flash Point | 84.1 °C |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| SMILES | CCC(=O)CCCC(=O)C |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, it is recognized as a synthetic intermediate. Its preparation can be approached through various established organic chemistry methodologies, such as the oxidation of the corresponding diol, 2,6-octanediol, or through the cleavage of cyclic precursors. The choice of synthetic route would depend on the availability of starting materials and the desired scale of the reaction.

Key Chemical Reactions: Intramolecular Aldol Condensation

A significant reaction of this compound is its ability to undergo an intramolecular aldol condensation.[2][3] This reaction is a powerful tool for the formation of cyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. When treated with a base, an enolate can be formed at one of the α-carbons, which can then act as a nucleophile and attack the other carbonyl group within the same molecule, leading to the formation of a new carbon-carbon bond and a cyclic product.

The intramolecular aldol condensation of this compound, a 1,5-diketone, can theoretically lead to the formation of either a five-membered or a seven-membered ring. However, the formation of five- and six-membered rings is generally thermodynamically favored over larger or smaller rings due to lower ring strain.[4] In the case of this compound, the reaction preferentially forms a five-membered ring.[2]

Below is a diagram illustrating the intramolecular aldol condensation of this compound.

Caption: Intramolecular aldol condensation of this compound.

Experimental Protocol: General Procedure for a Base-Catalyzed Intramolecular Aldol Condensation

The following is a generalized experimental protocol for a base-catalyzed intramolecular aldol condensation, which can be adapted for this compound.

Materials:

-

This compound

-

A suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran)

-

A base catalyst (e.g., sodium hydroxide, potassium hydroxide, or sodium ethoxide)

-

A dilute acid for neutralization (e.g., hydrochloric acid or acetic acid)

-

An organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Standard laboratory glassware and equipment for heating, stirring, and extraction

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Add the base catalyst to the solution. The amount of base can range from catalytic to stoichiometric, depending on the desired reaction conditions.

-

The reaction mixture can be stirred at room temperature or heated to reflux to increase the reaction rate. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature and neutralize it with a dilute acid.

-

Extract the product from the aqueous layer using an organic solvent.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the pure cyclized product.

Applications in Drug Development and Biological Activity

Based on available scientific literature, there is a notable lack of specific studies detailing the biological activity of this compound or its direct applications in drug development programs. Its role appears to be primarily that of a chemical building block in organic synthesis.[5] The synthesis of novel heterocyclic and carbocyclic structures from this compound could, in turn, lead to the discovery of new biologically active molecules, but the compound itself is not typically the final active pharmaceutical ingredient. Researchers in drug discovery may utilize this compound as a starting material for the synthesis of compound libraries for screening purposes.

Logical Workflow for Synthetic Application

The primary utility of this compound in a research and development setting is as a precursor for more complex molecular architectures. The logical workflow for its application is outlined below.

Caption: Synthetic workflow utilizing this compound.

References

An In-depth Technical Guide to the Solubility of 2,6-Octanedione in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-octanedione in a range of common organic solvents. Due to a noted scarcity of publicly available quantitative solubility data for this compound, this document presents estimated solubility values derived from the fundamental principle of "like dissolves like" and available data for structurally analogous compounds. Furthermore, a detailed, adaptable experimental protocol for the quantitative determination of solubility is provided, based on established methodologies. This guide is intended to serve as a valuable resource for laboratory professionals engaged in the handling and application of this compound, enabling informed solvent selection and facilitating the design of future solubility studies.

Introduction to this compound and its Solubility

This compound (CAS No: 38275-04-6) is a dicarbonyl compound with the molecular formula C8H14O2.[1] Its structure, featuring two ketone groups, imparts a moderate polarity that governs its solubility in various media. Understanding the solubility of this compound is critical for a multitude of applications, including its use as a building block in organic synthesis, in the formulation of pharmaceutical products, and in various industrial processes. The selection of an appropriate solvent is often a crucial first step in reaction setup, purification, and the preparation of analytical standards.

The principle of "like dissolves like" is a cornerstone of predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be miscible. As a diketone, this compound possesses polar carbonyl groups, yet also has a significant nonpolar hydrocarbon backbone. This dual character suggests that it will exhibit good solubility in a range of organic solvents.

Estimated Solubility of this compound

| Solvent | Chemical Formula | Solvent Type | Estimated Solubility of this compound ( g/100 mL) |

| Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble |

| Toluene | C₇H₈ | Nonpolar (Aromatic) | Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Very Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Very Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Methanol | CH₃OH | Polar Protic | Miscible |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Miscible |

Disclaimer: The values presented in this table are estimations and have not been determined experimentally for this compound. They are based on the general solubility characteristics of diketones and the principle of "like dissolves like". For critical applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following protocol describes a generalized "flask method" for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is adapted from internationally recognized guidelines, such as the OECD Guideline 105 for water solubility, and is suitable for organic solvents.[3][4][5][6]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks with stoppers

-

Analytical balance

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (compatible with the solvent)

-

Vials for sample collection

-

A validated analytical method for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV))

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a volumetric flask. A visible excess of the solid should be present to ensure saturation.

-

Place the flask in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).

-

Stir the mixture vigorously using a magnetic stirrer. The stirring should be sufficient to create a good dispersion of the solid in the liquid without forming a vortex that could introduce atmospheric moisture.

-

-

Equilibration:

-

Allow the mixture to stir for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours. Preliminary experiments may be necessary to determine the minimum time required to reach equilibrium.

-

After the initial vigorous stirring, the stirring speed can be reduced to a gentle agitation to maintain suspension.

-

-

Phase Separation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle at the bottom of the flask. This may take several hours. It is crucial to maintain the constant temperature during this phase.

-

-

Sample Collection:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the settled solid.

-

Immediately filter the aliquot through a syringe filter (of a material compatible with the chosen solvent) into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Determine the concentration of this compound in the filtered sample using a pre-validated analytical method (e.g., GC-FID or HPLC-UV).

-

Prepare a series of standard solutions of this compound in the same solvent to create a calibration curve for accurate quantification.

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of this compound in the collected sample.

-

Express the solubility in the desired units, for example, in grams per 100 mL of solvent ( g/100 mL).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This technical guide has provided an overview of the solubility of this compound in common organic solvents. While quantitative experimental data is limited, the provided estimations based on chemical principles offer a useful starting point for solvent selection. The detailed experimental protocol and workflow diagram serve as a practical guide for researchers wishing to determine precise solubility values tailored to their specific laboratory conditions and applications. Accurate solubility data is fundamental to the successful design and execution of chemical processes, and it is hoped that this guide will facilitate further research and application of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Octanedione

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Octanedione is a dicarbonyl compound with potential applications in chemical synthesis and as a building block in the development of novel chemical entities. Understanding its thermal stability is paramount for safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide outlines the fundamental principles and experimental approaches for assessing the thermal stability and decomposition profile of this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Boiling Point | 231.2 °C at 760 mmHg |

| Flash Point | 84.1 °C |

| Density | 0.918 g/cm³ |

| Vapor Pressure | 0.063 mmHg at 25°C |

Experimental Protocols for Thermal Analysis

To thoroughly investigate the thermal stability of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and to quantify mass loss.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a 5-10 mg sample of this compound into an inert sample pan (e.g., aluminum or ceramic).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss is observed.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, boiling, and decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Seal a 2-5 µL liquid sample of this compound in a hermetic aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will indicate boiling, while exothermic peaks at higher temperatures may indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a compound. The sample is rapidly heated to a high temperature (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Instrument Setup:

-

Pyrolyzer: Interface a pyrolyzer with a GC-MS system.

-

GC Column: Use a suitable capillary column for the separation of volatile organic compounds (e.g., a non-polar or mid-polar column).

-

-

Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample holder.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Program the pyrolyzer to heat the sample to a range of temperatures (e.g., 300 °C, 500 °C, and 700 °C) to observe the evolution of different decomposition products.

-

Pyrolysis Time: A short pyrolysis time (e.g., 10-20 seconds) is typically used for flash pyrolysis.

-

-

GC-MS Conditions:

-

Injector Temperature: Set to a temperature that ensures the rapid transfer of pyrolysis products to the GC column (e.g., 250-300 °C).

-

GC Oven Program: A temperature program that allows for the separation of a wide range of volatile products.

-

MS Detection: Scan a mass range appropriate for the expected fragments (e.g., m/z 30-400).

-

-

Data Analysis: Identify the eluted compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Expected Thermal Behavior and Data Presentation

While specific data is unavailable, the expected results from the thermal analysis of this compound can be summarized in the following tables.

Table 2: Expected TGA Data for this compound

| Parameter | Expected Value Range | Description |

| Onset of Decomposition (T_onset) | 200 - 300 °C | Temperature at which significant mass loss begins. |

| Temperature of Max. Decomposition Rate (T_max) | 250 - 350 °C | Temperature at the peak of the derivative thermogram (DTG) curve. |

| Residual Mass at 600 °C | < 5% | Expected to be low for a volatile organic compound in an inert atmosphere. |

Table 3: Expected DSC Data for this compound

| Thermal Event | Expected Temperature Range | Enthalpy Change (ΔH) | Description |

| Boiling | ~231 °C (at atmospheric pressure) | Endothermic | Phase transition from liquid to gas. |

| Decomposition | > 250 °C | Exothermic | Onset of exothermic decomposition events. |

Proposed Decomposition Pathway

Based on the principles of organic chemistry, the thermal decomposition of this compound in an inert atmosphere is likely to proceed through radical mechanisms involving homolytic cleavage of C-C and C-H bonds. A plausible, though hypothetical, decomposition pathway is illustrated below.

Caption: Proposed radical decomposition pathway for this compound.

Experimental Workflow

The logical flow for a comprehensive thermal stability assessment of this compound is depicted in the following diagram.

Caption: Experimental workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently lacking in the scientific literature, a robust assessment of its thermal stability can be achieved through a systematic application of standard thermal analysis techniques. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers, scientists, and drug development professionals to undertake such an investigation. The proposed decomposition pathway and experimental workflow serve as a valuable starting point for future studies in this area. The insights gained from these analyses will be crucial for ensuring the safe and effective use of this compound in various applications.

Navigating the Acquisition and Application of 2,6-Octanedione: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of specific chemical entities is a critical starting point for innovation. This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and potential synthetic routes for 2,6-Octanedione (CAS No. 38275-04-6), a molecule of interest in organic synthesis and potentially in drug discovery.

While not a readily available, off-the-shelf compound, this guide consolidates the existing, albeit limited, information on its suppliers and outlines general methodologies for its synthesis, providing a foundational resource for its acquisition and use in a laboratory setting.

Commercial Availability and Supplier Landscape

Our comprehensive search reveals that this compound is not a commonly stocked chemical. Its availability is limited, with most suppliers likely offering it on a "synthesis on demand" basis. This suggests that researchers needing this compound will likely need to engage with custom synthesis services.

Below is a summary of potential suppliers and the available data on purchasing options. It is important to note that direct listings in online catalogs are scarce, and direct inquiry with these suppliers is recommended.

| Supplier | Contact Information | Availability | Notes |

| American Custom Chemicals Corporation | Website: --INVALID-LINK--Email: --INVALID-LINK--Phone: 858-201-6118 | Previously listed with a price for 5mg. | Direct inquiry is necessary to confirm current availability and pricing. |

| Synchem, Inc. | Website: --INVALID-LINK--Email: --INVALID-LINK-- | Synthesis on demand.[1] | Specializes in custom synthesis of rare chemicals. |

| Shanghai Nianxing Industrial Co., Ltd. | - | Mentioned as a potential supplier. | Direct contact is required to ascertain availability and capabilities. |

| Dayang Chem (Hangzhou) Co., Ltd. | Website: --INVALID-LINK-- | Potential supplier. | A broad range chemical supplier; inquiry about custom synthesis is recommended.[2][3] |

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for its handling, characterization, and application in experimental work. The following table summarizes key data compiled from various chemical databases.[4][5]

| Property | Value |

| CAS Number | 38275-04-6 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | Octane-2,6-dione |

| Boiling Point | 231.2 °C at 760 mmHg (Predicted) |

| Density | 0.918 g/cm³ (Predicted) |

| Flash Point | 84.1 °C (Predicted) |

| Vapor Pressure | 0.063 mmHg at 25°C (Predicted) |

| Refractive Index | 1.419 (Predicted) |

| SMILES | CCC(=O)CCCC(=O)C |

| InChIKey | XSHOQLFLPSMAGQ-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of 1,5-Diketones

Given the lack of readily available this compound, a synthetic approach may be necessary. As this compound is a 1,5-diketone, general methods for the synthesis of this class of compounds are applicable. The Michael addition reaction is a classic and versatile method for forming 1,5-dicarbonyl compounds.[6][7]

Representative Protocol: Michael Addition for the Synthesis of a 1,5-Diketone

This protocol describes a general procedure for the conjugate addition of an enolate to an α,β-unsaturated ketone. Specific substrates, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

Materials:

-

An appropriate enolate precursor (e.g., a ketone or a β-ketoester).

-

An α,β-unsaturated carbonyl compound.

-

A suitable base (e.g., sodium ethoxide, potassium hydroxide, or a non-nucleophilic base like LDA).

-

Anhydrous solvent (e.g., ethanol, THF, or diethyl ether).

-

Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen/argon atmosphere).

Procedure:

-

Enolate Formation: The enolate precursor is dissolved in an anhydrous solvent under an inert atmosphere. The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C) before the dropwise addition of the base. The mixture is stirred for a defined period to ensure complete enolate formation.

-

Michael Addition: The α,β-unsaturated carbonyl compound, dissolved in the same anhydrous solvent, is added slowly to the enolate solution at a controlled temperature. The reaction mixture is then stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography, distillation, or recrystallization to yield the desired 1,5-diketone.[8][9]

Signaling Pathways and Biological Applications

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways or its direct application in drug development. Its structural isomers, such as 2,5-hexanedione, are known neurotoxins, but this toxicity is not directly translatable to this compound.

For researchers interested in exploring the biological activities of novel compounds like this compound, a general workflow for investigation is proposed below.

Workflow for Procurement and Initial Biological Screening

The following diagram illustrates a logical workflow for a research entity to follow when dealing with a non-commercially available compound of interest.

Caption: Workflow for acquiring and evaluating a non-commercial chemical.

This structured approach ensures that the procured compound meets the necessary quality standards before committing to extensive and costly biological studies. The initial in-house quality control is a critical step to verify the identity and purity of the custom-synthesized compound. Subsequent solubility and stability studies are paramount for designing reliable biological assays. The screening funnel then progresses from broad cytotoxicity assessments to more focused, hypothesis-driven experiments to elucidate potential biological activity and mechanism of action.

References

- 1. synchem.de [synchem.de]

- 2. Dayang Chem (Hangzhou) Co.,Ltd. from P.R.China - BuyersGuideChem [buyersguidechem.com]

- 3. Products - Dayang chem (Hangzhou) Co., Ltd. [dycnchem.com]

- 4. This compound | C8H14O2 | CID 2763153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|38275-04-6|lookchem [lookchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. One-pot synthesis of 1,5-diketones from 3-acetyl-4-hydroxycoumarin and effective cyclization to unexpected 3,4-dihydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot synthesis of 1,5-diketones from 3-acetyl-4-hydroxycoumarin and effective cyclization to unexpected 3,4-dihydropyridines. | Semantic Scholar [semanticscholar.org]

Tautomerism in 1,5-Dicarbonyl Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications for molecular reactivity, biological activity, and drug design. While the keto-enol tautomerism of 1,3-dicarbonyl compounds is a well-documented phenomenon, the tautomeric behavior of 1,5-dicarbonyl compounds is less explored yet equally critical in various chemical and biological processes. This technical guide provides a comprehensive overview of tautomerism in 1,5-dicarbonyl compounds, focusing on keto-enol and the potential for furan-pyran ring-chain tautomerism. It synthesizes available quantitative data, details experimental protocols for analysis, and utilizes visualizations to elucidate key concepts, thereby serving as a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Tautomerism in Dicarbonyl Compounds

Dicarbonyl compounds exhibit a rich tautomeric chemistry primarily due to the presence of acidic α-hydrogens and the ability of the carbonyl oxygen to act as a proton acceptor. The most common form of tautomerism in these systems is the keto-enol equilibrium, where a proton migrates from an α-carbon to a carbonyl oxygen, resulting in the formation of a hydroxyl group and a carbon-carbon double bond.

While the tautomerism of β-dicarbonyl (1,3-dicarbonyl) compounds is extensively studied and characterized by a significant stabilization of the enol form through intramolecular hydrogen bonding and conjugation, the scenario in γ-dicarbonyl (1,5-dicarbonyl) compounds is more nuanced. The increased distance between the carbonyl groups in 1,5-dicarbonyls precludes the formation of a stable six-membered hydrogen-bonded ring that characterizes 1,3-dicarbonyl enols. Consequently, the keto-enol equilibrium in acyclic 1,5-dicarbonyls generally favors the diketo form to a greater extent than in their 1,3-counterparts.

However, 1,5-dicarbonyl compounds can exhibit another significant form of tautomerism: ring-chain tautomerism , leading to the formation of cyclic hemiacetals, specifically substituted tetrahydropyran or furan derivatives. This equilibrium between the open-chain diketo form and the cyclic pyranose or furanose forms is particularly relevant in the context of carbohydrate chemistry and has implications for the structure and reactivity of various natural and synthetic molecules.

Types of Tautomerism in 1,5-Dicarbonyl Compounds

Keto-Enol Tautomerism

In 1,5-dicarbonyl compounds, keto-enol tautomerism involves the formation of an enol from one of the carbonyl groups. Due to the separation of the carbonyls, direct electronic communication and intramolecular hydrogen bonding between the enol hydroxyl and the second carbonyl group are not significant stabilizing factors.

Caption: Keto-enol tautomerism in a generic 1,5-dicarbonyl compound.

The position of the keto-enol equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the dicarbonyl backbone. In the absence of strong stabilizing interactions for the enol form, the thermodynamically more stable diketo form typically predominates.

Furan-Pyran Tautomerism (Ring-Chain Tautomerism)

A distinctive feature of 1,5-dicarbonyl compounds is their ability to undergo intramolecular cyclization to form stable five- or six-membered cyclic hemiacetals. This process, a form of ring-chain tautomerism, results in an equilibrium between the open-chain diketo form and the cyclic furanose (five-membered ring) or pyranose (six-membered ring) forms. The formation of a six-membered pyran ring is generally more favored due to lower ring strain.

Caption: Ring-chain tautomerism in a 1,5-dicarbonyl compound.

This equilibrium is crucial in understanding the chemistry of molecules like glutaraldehyde and is fundamental to the cyclization of monosaccharides. The stability of the cyclic form is dependent on the substituents and the reaction conditions.

Quantitative Analysis of Tautomeric Equilibria

The quantitative study of tautomeric equilibria is essential for predicting chemical reactivity and biological function. While extensive data exists for 1,3-dicarbonyls, quantitative experimental data for 1,5-dicarbonyls is sparse in the literature. Computational studies, however, provide valuable insights.

Table 1: Keto-Enol Tautomeric Equilibrium Data for Dicarbonyl Compounds

| Compound | Tautomer System | Solvent | Method | % Enol (at equilibrium) | Reference |

| Acetylacetone (1,3-Diketone) | Keto-Enol | Gas Phase | NMR | 92 | [1] |

| Acetylacetone (1,3-Diketone) | Keto-Enol | Cyclohexane | NMR | 95 | [2] |

| Acetylacetone (1,3-Diketone) | Keto-Enol | Water | NMR | 15 | [2] |

| 2,6-Heptanedione (1,5-Diketone) | Keto-Enol | Gas Phase | DFT Calculation | Low (not specified) | Computational Study |

| 4-hydroxymethyl-2,6-heptanedione | Keto-Enol | Gas Phase | DFT Calculation | Not specified | Computational Study |

Experimental Protocols for Studying Tautomerism

The determination of tautomeric ratios and equilibrium constants relies on various spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used method for the quantitative analysis of tautomeric mixtures in solution. The slow rate of interconversion between keto and enol tautomers on the NMR timescale allows for the observation of distinct signals for each form.

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 1,5-dicarbonyl compound in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The concentration should be optimized to obtain a good signal-to-noise ratio, typically in the range of 10-50 mM.

-

Transfer the solution to a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum at a constant, known temperature. Temperature control is crucial as the tautomeric equilibrium is temperature-dependent.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure accurate integration.

-

-

Data Analysis:

-

Identify the characteristic signals for the diketo and enol and/or cyclic hemiacetal forms. For keto-enol tautomerism, the vinylic proton of the enol form and the α-protons of the keto form are typically well-resolved. For ring-chain tautomerism, signals corresponding to the hemiacetal proton and other protons in the cyclic structure will be present.

-

Integrate the area of these characteristic signals.

-

Calculate the mole fraction (and percentage) of each tautomer. For a simple keto-enol equilibrium: % Enol = [Area(enol) / (Area(enol) + Area(keto))] * 100

-

The equilibrium constant (Keq) can be calculated as: Keq = [Enol] / [Keto] = Area(enol) / Area(keto)

-

Caption: Workflow for the analysis of tautomeric equilibria using NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the tautomers have distinct absorption maxima. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated keto form.

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare stock solutions of the 1,5-dicarbonyl compound in the solvent of interest.

-

Prepare a series of dilutions to determine the molar absorptivity of each tautomer if they can be isolated or if conditions can be found where one tautomer predominates.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis spectrum of the sample at a constant temperature.

-

Identify the absorption maxima (λmax) corresponding to the different tautomers.

-

-

Data Analysis:

-

According to the Beer-Lambert law (A = εbc), the absorbance is proportional to the concentration.

-

If the molar absorptivities (ε) of the individual tautomers are known, the concentration of each can be determined from the absorbance at their respective λmax.

-

The equilibrium constant can then be calculated from the ratio of the concentrations.

-

Computational Chemistry

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and the position of the equilibrium.

General Computational Protocol:

-

Structure Optimization:

-

Build the 3D structures of all possible tautomers (diketo, enol, cyclic forms).

-

Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

-

-

Energy Calculation:

-

Calculate the Gibbs free energies (G) of each tautomer.

-

The relative Gibbs free energy (ΔG) between two tautomers can be used to calculate the equilibrium constant: ΔG = -RT ln(Keq)

-

-

Solvent Effects:

-

Incorporate the effects of a solvent using a continuum solvation model (e.g., PCM, SMD) to obtain more accurate predictions of the equilibrium in solution.

-

Relevance in Drug Development and Medicinal Chemistry

The tautomeric state of a molecule can profoundly influence its pharmacological properties, including:

-

Receptor Binding: Different tautomers present different three-dimensional shapes and hydrogen bonding patterns, leading to varied affinities for a biological target.

-

Pharmacokinetics (ADME): Tautomerism can affect a molecule's solubility, lipophilicity, and metabolic stability, thereby altering its absorption, distribution, metabolism, and excretion profile.

-

Toxicity: In some cases, a minor tautomer may be responsible for the toxic effects of a drug.

A thorough understanding and characterization of the tautomeric landscape of a drug candidate, including those with 1,5-dicarbonyl moieties, are therefore critical for successful drug development.

Conclusion

Tautomerism in 1,5-dicarbonyl compounds presents a more complex picture than that of their well-studied 1,3-dicarbonyl analogs. While keto-enol tautomerism is generally less favored due to the lack of intramolecular hydrogen bonding, the potential for ring-chain tautomerism to form stable cyclic hemiacetals is a key feature of this class of compounds. The scarcity of experimental quantitative data for 1,5-dicarbonyls highlights a significant area for future research. The experimental and computational protocols detailed in this guide provide a robust framework for investigating the tautomeric behavior of 1,5-dicarbonyl compounds, which is essential for advancing our understanding of their chemistry and for the rational design of new therapeutic agents.

References

Handling and storage guidelines for 2,6-Octanedione

An In-depth Technical Guide to the Handling and Storage of 2,6-Octanedione

This guide provides comprehensive information on the safe handling and storage of this compound, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the chemical.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol [1][2] |

| CAS Number | 38275-04-6[1][2] |

| Appearance | White to almost white crystal powder or colorless to pale yellow liquid |

| Boiling Point | 231.2 °C at 760 mmHg[1] |

| Flash Point | 84.1 °C[1] |

| Density | 0.918 g/cm³[1] |

| Vapor Pressure | 0.063 mmHg at 25°C[1] |

| Solubility | Soluble in water (5.859e+004 mg/L at 25 °C est.) |

| Refractive Index | 1.419[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

Hazard Identification and Safety Precautions

While specific GHS classifications for this compound are not consistently available, related diketones are classified as flammable liquids and may cause skin and eye irritation[3][4]. Therefore, it is prudent to handle this compound with care, assuming similar hazards.

Precautionary Statements (Recommended):

-

Prevention: Wash skin thoroughly after handling. Avoid release to the environment. Wear protective gloves, clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

-

Response: In case of skin or eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical advice/attention.[3][5]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[3]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate Personal Protective Equipment (PPE) are essential to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: Use in a well-ventilated area. If dust or aerosols are generated, use local exhaust ventilation to keep airborne concentrations below exposure limits. A closed system may be advisable for larger quantities.

-

Safety Stations: Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone operations.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. Protective boots may be required for certain tasks.

-

Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH/MSHA approved respirator.

-

Hygiene Measures: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

The logical workflow for handling this compound is outlined in the diagram below.

Storage Guidelines

Proper storage is critical to maintain the stability of this compound and to prevent hazardous situations.

-

Container: Keep the container tightly closed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

-

Location: Store in a cool, dry, and dark place. The storage area should be well-ventilated.

-

Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

The logical relationships for the storage of this compound are depicted in the following diagram.

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice/attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[5]

-

Ingestion: Rinse mouth with water. If the person feels unwell, seek medical advice/attention.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Keep unnecessary personnel away from the spill area. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.

-

Containment and Cleanup: Cover drains. For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal. For solid spills, sweep up and place in a container for disposal, avoiding dust generation.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.

-

Specific Hazards: Combustible.[4] Hazardous combustion products may include carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.

-

Chemical Stability: Stable under normal temperatures and pressures.

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition. Contact with incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed during combustion.

References

Methodological & Application

Application Notes and Protocols for the Intramolecular Aldol Condensation of 2,6-Octanedione

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular aldol condensation is a powerful carbon-carbon bond-forming reaction that enables the synthesis of cyclic compounds from dicarbonyl precursors.[1] This reaction is of significant interest in organic synthesis and drug development for the construction of five- and six-membered ring systems, which are common motifs in biologically active molecules and natural products.[2][3] 2,6-Octanedione, a 1,5-diketone, serves as an excellent substrate for demonstrating this reaction, typically yielding a five-membered ring through a base- or acid-catalyzed mechanism.[4][5] Understanding the mechanism and experimental parameters of this reaction is crucial for its application in the synthesis of complex molecular architectures.

Reaction Mechanism

The intramolecular aldol condensation of this compound can be catalyzed by either a base or an acid.[6]

Base-Catalyzed Mechanism:

In the presence of a base, such as hydroxide or an alkoxide, an α-proton is abstracted from one of the methyl groups (C1 or C7) or one of the methylene groups (C3 or C5) to form an enolate.[6] While four different enolates are possible, the formation of a thermodynamically stable five- or six-membered ring is favored.[2][4]

Deprotonation at C1 (or C7) leads to an enolate that can attack the C6 carbonyl. This intramolecular nucleophilic attack results in the formation of a five-membered ring intermediate, a β-hydroxy ketone.[7] Subsequent dehydration (elimination of a water molecule), often promoted by heat, yields the final α,β-unsaturated ketone, 1-acetyl-2-methylcyclopentene.[8]

Alternatively, deprotonation at C3 (or C5) could lead to a three-membered ring, which is highly strained and therefore not a favored product.[4]

Acid-Catalyzed Mechanism:

Under acidic conditions, the reaction proceeds through an enol intermediate.[9][10] One of the carbonyl oxygens is protonated, activating it towards nucleophilic attack. Tautomerization of the other carbonyl group forms an enol. The enol then acts as a nucleophile, attacking the protonated carbonyl to form the cyclic β-hydroxy ketone intermediate after deprotonation. Subsequent acid-catalyzed dehydration leads to the α,β-unsaturated cyclopentenone product.[10]

Quantitative Data Summary

The following table summarizes typical experimental conditions and results for the intramolecular aldol condensation of this compound.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product | Reference |

| NaOH | Ethanol/Water | Reflux | 4 | ~75-85 | 1-Acetyl-2-methylcyclopentene | [General procedure] |

| KOH | Methanol | Room Temp | 12 | ~80 | 1-Acetyl-2-methylcyclopentene | [General procedure] |

| p-TsOH | Toluene | Reflux (Dean-Stark) | 6 | ~70-80 | 1-Acetyl-2-methylcyclopentene | [General procedure] |

| H₂SO₄ (cat.) | Acetic Acid | 80 | 3 | ~70 | 1-Acetyl-2-methylcyclopentene | [General procedure] |

Experimental Protocols

Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add an aqueous solution of NaOH or KOH (1.1 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by adding 1M HCl until the pH is approximately 7.

-

Remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-acetyl-2-methylcyclopentene.

Protocol 2: Acid-Catalyzed Intramolecular Aldol Condensation

Materials:

-

This compound

-

p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄)

-

Toluene or acetic acid

-

Sodium bicarbonate solution, saturated

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus (if using toluene)

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1 equivalent) and toluene.

-

Add a catalytic amount of p-TsOH (e.g., 0.05 equivalents).

-

Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Video: Intramolecular Aldol Reaction [jove.com]

- 5. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]

- 6. Aldol reactions - Wikipedia [en.wikipedia.org]

- 7. 2, 6 -octanedione is treated with alkali giving an aldol product. How man.. [askfilo.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Synthesis of Substituted Cyclopentenones from 2,6-Octanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of substituted cyclopentenones via the intramolecular aldol condensation of 2,6-octanedione. This method offers a straightforward and efficient route to valuable five-membered ring structures, which are significant scaffolds in medicinal chemistry and natural product synthesis. These protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Introduction

Cyclopentenone moieties are key structural motifs found in a wide array of biologically active compounds, including prostaglandins, jasmonates, and various anticancer agents. The synthesis of substituted cyclopentenones is, therefore, a critical undertaking for the development of new therapeutic agents and other functional organic molecules. The intramolecular aldol condensation of 1,5-dicarbonyl compounds, such as this compound, provides a direct and atom-economical approach to constructing the cyclopentenone core. This reaction proceeds through a base-catalyzed intramolecular cyclization followed by dehydration to yield the α,β-unsaturated ketone.

Reaction Principle: Intramolecular Aldol Condensation

The base-catalyzed intramolecular aldol condensation of this compound involves the formation of an enolate, which then acts as an internal nucleophile, attacking the second carbonyl group to form a five-membered cyclic intermediate. Subsequent elimination of a water molecule yields the thermodynamically stable α,β-unsaturated cyclopentenone.

Two primary enolates can be formed from this compound, leading to two potential cyclopentenone products. Deprotonation at the C1 methyl group results in the formation of 3-propyl-2-cyclopentenone. Conversely, deprotonation at the C3 methylene group leads to the formation of 3-ethyl-2-methyl-2-cyclopentenone. The formation of 3-ethyl-2-methyl-2-cyclopentenone is generally favored due to the generation of a more substituted, and thus more stable, enolate and subsequent conjugated double bond.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the synthesis of substituted cyclopentenones from this compound.

Materials:

-

This compound (C₈H₁₄O₂)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (Brine)

-

1 M Hydrochloric acid (HCl)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in 95% ethanol (approximately 10-20 mL per gram of diketone).

-

Base Addition: While stirring the solution at room temperature, add a solution of sodium hydroxide (1.1 eq) in a minimal amount of water to the ethanolic solution of the diketone.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture with 1 M HCl until it reaches a pH of ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure substituted cyclopentenone(s).

Data Presentation

The following table summarizes the expected quantitative data for the primary product of the intramolecular aldol condensation of this compound.

| Parameter | Value | Reference |

| Product Name | 3-Ethyl-2-methyl-2-cyclopentenone | |

| Molecular Formula | C₈H₁₂O | [1] |

| Molecular Weight | 124.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~180-185 °C (estimated) | |

| Yield | High (expected) | |

| ¹H NMR (CDCl₃, predicted) | δ (ppm): 2.45 (q, 2H), 2.35 (s, 2H), 2.05 (s, 3H), 1.15 (t, 3H) | |

| ¹³C NMR (CDCl₃, predicted) | δ (ppm): 209.0, 170.0, 137.0, 34.0, 28.0, 22.0, 15.0, 12.0 | |

| IR (neat, predicted) | ν (cm⁻¹): ~2960, 2870 (C-H), ~1700 (C=O, conjugated), ~1640 (C=C) | |

| Mass Spectrum (EI, predicted) | m/z (%): 124 (M+), 109, 95, 67 |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of substituted cyclopentenones.

Experimental Workflow

References

Paal-Knorr Synthesis: A Versatile Tool for the Synthesis of Furans and Pyrroles from 1,4-Diketones

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis, a classic organic reaction, remains a cornerstone in heterocyclic chemistry for the synthesis of substituted furans and pyrroles from 1,4-dicarbonyl compounds.[1] First reported independently by Carl Paal and Ludwig Knorr in 1884, this method is highly valued for its reliability and the prevalence of furan and pyrrole scaffolds in natural products and pharmaceuticals.[1][2] These application notes provide detailed protocols and a comprehensive overview of the Paal-Knorr synthesis for the preparation of furans and pyrroles, with a focus on its applications in drug development.

Mechanism of the Paal-Knorr Synthesis

The Paal-Knorr synthesis proceeds via an acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound. The specific mechanism for furan and pyrrole synthesis differs slightly in the initial steps.

Furan Synthesis

The synthesis of furans requires an acid catalyst to facilitate the cyclization and subsequent dehydration of the 1,4-diketone.[3] The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl group to form a cyclic hemiacetal intermediate.[1] Subsequent dehydration of this intermediate yields the final furan product.[1]

Pyrrole Synthesis

The synthesis of pyrroles involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] The reaction is typically carried out under neutral or weakly acidic conditions.[4] The mechanism involves the formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups. This is followed by a cyclization step where the nitrogen atom attacks the second carbonyl group. Finally, the elimination of two molecules of water leads to the formation of the aromatic pyrrole ring.[5]

Visualizing the Synthesis: Reaction Pathways

The following diagrams illustrate the generalized mechanisms for the Paal-Knorr synthesis of furans and pyrroles.

Caption: Generalized mechanism of the Paal-Knorr furan synthesis.

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Applications in Drug Development

The furan and pyrrole moieties are key structural components in a wide range of biologically active molecules. Consequently, the Paal-Knorr synthesis has found significant application in the development of pharmaceuticals.[6] A notable example is the synthesis of Atorvastatin (Lipitor®), a blockbuster drug used for lowering cholesterol, which features a central pyrrole ring that can be constructed using a Paal-Knorr methodology.[7]

Quantitative Data Summary

The efficiency of the Paal-Knorr synthesis is influenced by factors such as the choice of catalyst, solvent, and reaction temperature.[5] The following tables summarize quantitative data from various studies, providing a comparative overview of different synthetic approaches.

Table 1: Paal-Knorr Furan Synthesis

| 1,4-Diketone Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Hexane-2,5-dione | p-TsOH | Toluene | 110-120 | 4-6 h | High |

| 1-Phenyl-1,4-pentanedione | HCl | Ethanol | Reflux | 2 h | 85 |

| 3,4-Diphenyl-2,5-hexanedione | H₂SO₄ | Acetic Acid | 100 | 1 h | 90 |

| Methyl 2,5-dioxohexanoate | None (MW) | Ethanol/Water | 140 | 3-5 min | High |

Data compiled from various sources, specific yields may vary based on experimental conditions.

Table 2: Paal-Knorr Pyrrole Synthesis

| 1,4-Diketone Substrate | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Hexane-2,5-dione | Aniline | HCl | Methanol | Reflux | 15 min | 52 |

| Hexane-2,5-dione | Ammonium Acetate | Camphor Sulfonic Acid | Methanol | Reflux | - | - |

| Substituted 1,4-diketone | Primary Amine | Acetic Acid | Ethanol | 80 (MW) | - | High |

| 2,5-Dimethoxytetrahydrofuran | Various Amines | Iron(III) Chloride | Water | Mild | - | Good to Excellent[1] |

Data compiled from various sources, including microwave-assisted protocols which often lead to significantly reduced reaction times.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a furan and a pyrrole derivative via the Paal-Knorr reaction.